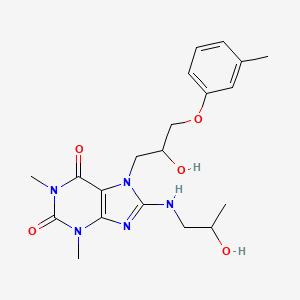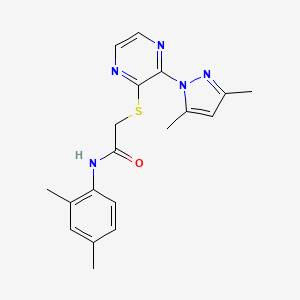
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is a compound that has gained significant attention in the field of scientific research due to its potential applications in the treatment of various diseases. This compound is a pyridazine derivative that has been synthesized using a specific method, and its mechanism of action has been studied extensively. In
Mechanism of Action
The mechanism of action of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is not fully understood. However, it has been shown to inhibit the activity of certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease.
Biochemical and Physiological Effects:
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide has been shown to have a number of biochemical and physiological effects. It has been shown to inhibit the growth and proliferation of cancer cells in vitro. It has also been shown to inhibit the aggregation of amyloid beta peptides, which are believed to play a role in the development of Alzheimer's disease. In addition, it has been shown to have anti-inflammatory and analgesic effects.
Advantages and Limitations for Lab Experiments
One of the advantages of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide is its potential use as an anticancer agent. It has been shown to inhibit the growth and proliferation of cancer cells in vitro, which makes it a promising candidate for further study. However, one of the limitations of this compound is that its mechanism of action is not fully understood, which makes it difficult to design experiments to test its efficacy.
Future Directions
There are a number of future directions for the study of 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide. One area of future research could be the design and synthesis of analogs of this compound to improve its efficacy and reduce its toxicity. Another area of future research could be the study of this compound in animal models of cancer and neurological disorders to test its efficacy in vivo. Finally, further studies could be conducted to fully understand the mechanism of action of this compound, which would enable the design of more targeted experiments to test its efficacy.
Synthesis Methods
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide was synthesized using a multistep process. The first step involved the condensation of 2,5-dimethoxybenzaldehyde and hydrazine hydrate to form 2,5-dimethoxyphenylhydrazine. The second step involved the reaction of 2,5-dimethoxyphenylhydrazine with ethyl acetoacetate to form 2,5-dimethoxyphenyl-3-oxobutanoic acid ethyl ester. The third step involved the reaction of 2,5-dimethoxyphenyl-3-oxobutanoic acid ethyl ester with thiosemicarbazide to form 2,5-dimethoxyphenyl-3-thioxo-1,2,4-triazolidine-4-carboxylic acid ethyl ester. The final step involved the reaction of 2,5-dimethoxyphenyl-3-thioxo-1,2,4-triazolidine-4-carboxylic acid ethyl ester with 4-methylbenzyl chloride to form 2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide.
Scientific Research Applications
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide has been studied for its potential applications in the treatment of various diseases. It has been found to have anticancer properties, and it has been shown to inhibit the growth of cancer cells in vitro. It has also been studied for its potential use in the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. In addition, it has been studied for its potential use as an anti-inflammatory and analgesic agent.
properties
IUPAC Name |
2-[6-(2,5-dimethoxyphenyl)pyridazin-3-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3O3S/c1-15-4-6-16(7-5-15)13-23-21(26)14-29-22-11-9-19(24-25-22)18-12-17(27-2)8-10-20(18)28-3/h4-12H,13-14H2,1-3H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHXOFOSPCUQIGO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NN=C(C=C2)C3=C(C=CC(=C3)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23N3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((6-(2,5-dimethoxyphenyl)pyridazin-3-yl)thio)-N-(4-methylbenzyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Spiro[2,3-dihydropyrrolizine-1,2'-oxirane]](/img/structure/B2615520.png)
![4-Chloro-3-isopropyl-1H-pyrazolo[4,3-c]pyridine](/img/structure/B2615522.png)


![2-{1-[5-(2-fluorophenyl)-1,3,4-thiadiazol-2-yl]ethyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B2615528.png)
![N'-(6-ethoxybenzo[d]thiazol-2-yl)-4-((4-methylpiperidin-1-yl)sulfonyl)benzohydrazide](/img/structure/B2615529.png)
![N-(4-ethoxyphenyl)-N'-[2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-morpholin-4-ylethyl]ethanediamide](/img/structure/B2615530.png)


![(1R,5S)-8-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)sulfonyl)-3-(pyridin-4-yloxy)-8-azabicyclo[3.2.1]octane](/img/structure/B2615537.png)
